Cannabicyclol

Catalog No.
S594216
CAS No.
21366-63-2
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabicyclol

CAS Number

21366-63-2

Product Name

Cannabicyclol

IUPAC Name

(1R,9R,12S,14R)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1

InChI Key

IGHTZQUIFGUJTG-QSMXQIJUSA-N

SMILES

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O

Synonyms

cannabicyclol

Canonical SMILES

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3[C@H]4[C@@H](C3(C)C)CC[C@]4(OC2=C1)C)O

Cannabicyclol is a natural product found in Cannabis sativa with data available.

Cannabicyclol (CBL), CAS 21366-63-2, is a minor, non-psychoactive phytocannabinoid characterized by its rigid bicyclic core. Unlike major cannabinoids such as THC or CBD, CBL is primarily formed as a degradation product via the [2+2] photocycloaddition of cannabichromene (CBC) under UV light or heat. In procurement and industrial contexts, CBL is highly valued as a certified reference material (CRM) for cannabis stability testing and as a specialized, non-psychoactive scaffold for pharmacological screening, particularly in serotonin receptor modulation [1].

Substituting CBL with its precursor CBC, or with major cannabinoids like CBD or THC, compromises both analytical and pharmacological workflows. In quality control, CBL is the specific, non-interchangeable marker required to quantify the photochemical degradation and aging of CBC-containing extracts. In pharmacological screening, substituting CBL with CBD or THC introduces unwanted CB1/CB2 receptor activity and fails to replicate CBL’s distinct profile as a positive allosteric modulator of the 5-HT1A receptor. Furthermore, the structural rigidity of CBL’s cyclobutane ring makes it chemically distinct from the tricyclic core of THC, meaning analogs cannot serve as drop-in replacements for targeted structure-activity relationship (SAR) studies [1].

5-HT1A Receptor Positive Allosteric Modulation

Recent pharmacological profiling reveals that CBL possesses a distinct target profile compared to classical CB1/CB2-active cannabinoids. In functional assays, (±)-CBL acts as a potent positive allosteric modulator (PAM) of the serotonin 5-HT1A receptor. At a concentration of 4 μM, the introduction of CBL increased serotonin-induced β-arrestin recruitment from a baseline of 20% to 80%. Furthermore, at 10 μM, CBL inhibited [3H]-8-hydroxy-DPAT binding to 5-HT1A by 75%. This demonstrates a highly specific off-target utility for CBL compared to standard cannabinoids [1].

Evidence DimensionSerotonin-induced β-arrestin recruitment (5-HT1A activation)
Target Compound DataCBL (4 μM) + Serotonin = 80% recruitment
Comparator Or BaselineSerotonin alone baseline = 20% recruitment
Quantified Difference4-fold increase in β-arrestin recruitment
ConditionsIn vitro 5-HT1A functional assay

Procuring CBL enables researchers to isolate serotonin receptor modulation without the confounding psychoactive CB1 activation typical of major cannabinoids.

Catalytic Synthesis Yield from Precursor CBC

For industrial scale-up and derivative synthesis, the conversion of cannabichromene (CBC) to CBL is a critical process parameter. While natural UV degradation is slow and unselective, utilizing acidic catalysts drastically improves processability. Optimization studies demonstrate that reacting CBC with Montmorillonite (K30) in chloroform at room temperature achieves a 60% yield of CBL with minimal byproducts, outperforming alternative thermal or chloranil-based methods that often yield complex mixtures of CBL and cannabicitran (CBT) [1].

Evidence DimensionSynthesis yield of CBL
Target Compound Data60% yield via Montmorillonite (K30) catalysis
Comparator Or BaselineUnoptimized thermal/UV degradation (low yield, high CBT byproduct)
Quantified DifferenceAchieves 60% optimized yield with minimal byproducts
ConditionsRoom temperature, chloroform solvent, Montmorillonite K30 catalyst

Identifies a highly efficient procurement and processing pathway for manufacturers looking to synthesize bulk CBL or its derivatives.

Formulation Stability in Carrier Oils

The stability of cannabinoid reference standards and in vivo formulations is a major procurement consideration. Unlike its precursor CBC, which is highly prone to oxidation and rapid thermal degradation into CBL and CBT when exposed to heat or light, CBL demonstrates robust structural integrity. Stability studies confirm that (±)-CBL, both in its isolated form and when diluted in medium-chain triglyceride (MCT) oil, remains stable at temperatures ranging from 25 °C to 40 °C for at least three months without significant degradation [1].

Evidence DimensionThermal and formulation stability
Target Compound DataStable at 25–40 °C for >3 months in MCT oil
Comparator Or BaselineCBC (Rapidly degrades under UV/heat into secondary cannabinoids)
Quantified DifferenceSustained stability over 3 months at elevated ambient temperatures
Conditions25–40 °C storage in MCT oil

Guarantees reliable shelf-life and reproducibility for commercial assay preparations and in vivo dosing formulations.

Analytical Reference Standards for Cannabis Aging

CBL is the definitive reference marker for quantifying the photochemical degradation of CBC in cannabis extracts, making it essential for shelf-life determination and stability testing workflows [1].

Serotonergic Drug Discovery

Due to its potent positive allosteric modulation of the 5-HT1A receptor and weak CB1/CB2 affinity, CBL serves as a highly suitable non-psychoactive scaffold for developing novel anxiolytic or anti-depressant therapeutics without cannabinoid-receptor-mediated side effects [1].

Standardized In Vivo Pharmacological Formulations

The demonstrated 3-month stability of CBL in MCT oil at up to 40 °C makes it highly suitable for prolonged preclinical animal studies that require consistent, degradation-free dosing over extended timelines [1].

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

314.224580195 g/mol

Monoisotopic Mass

314.224580195 g/mol

Heavy Atom Count

23

UNII

MP5WZK8M5U

Wikipedia

Cannabicyclol

Dates

Last modified: 08-15-2023

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